molecular formula C17H28ClNO2 B13770448 Glycine, 2-phenyl-, nonyl ester, hydrochloride, D,L- CAS No. 69357-14-8

Glycine, 2-phenyl-, nonyl ester, hydrochloride, D,L-

Katalognummer: B13770448
CAS-Nummer: 69357-14-8
Molekulargewicht: 313.9 g/mol
InChI-Schlüssel: LJTBVZHFFOKABP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-nonoxy-2-oxo-1-phenylethyl)azanium chloride: is a chemical compound with a unique structure that includes a phenyl group, an oxo group, and a nonoxy group. This compound is often used in research and industrial applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-nonoxy-2-oxo-1-phenylethyl)azanium chloride typically involves the reaction of 2-nonoxy-2-oxo-1-phenylethylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-nonoxy-2-oxo-1-phenylethylamine+HCl(2-nonoxy-2-oxo-1-phenylethyl)azanium chloride\text{2-nonoxy-2-oxo-1-phenylethylamine} + \text{HCl} \rightarrow \text{(2-nonoxy-2-oxo-1-phenylethyl)azanium chloride} 2-nonoxy-2-oxo-1-phenylethylamine+HCl→(2-nonoxy-2-oxo-1-phenylethyl)azanium chloride

Industrial Production Methods: In industrial settings, the production of (2-nonoxy-2-oxo-1-phenylethyl)azanium chloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: (2-nonoxy-2-oxo-1-phenylethyl)azanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: (2-nonoxy-2-oxo-1-phenylethyl)azanium chloride is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of phenyl and oxo groups on biological systems.

Industry: In industrial applications, (2-nonoxy-2-oxo-1-phenylethyl)azanium chloride is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of (2-nonoxy-2-oxo-1-phenylethyl)azanium chloride involves its interaction with molecular targets such as enzymes or receptors. The phenyl group and oxo group play a crucial role in its binding affinity and activity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the target molecule.

Vergleich Mit ähnlichen Verbindungen

  • (2-oxo-2-pentoxy-1-phenylethyl)azanium chloride
  • (2-oxo-2-butoxy-1-phenylethyl)azanium chloride

Comparison: Compared to similar compounds, (2-nonoxy-2-oxo-1-phenylethyl)azanium chloride has a longer nonoxy chain, which may influence its solubility and reactivity. The presence of the phenyl group also contributes to its unique chemical properties, making it distinct from other related compounds.

Conclusion

(2-nonoxy-2-oxo-1-phenylethyl)azanium chloride is a versatile compound with a wide range of applications in research and industry. Its unique structure and chemical properties make it valuable for various scientific and industrial purposes.

Eigenschaften

CAS-Nummer

69357-14-8

Molekularformel

C17H28ClNO2

Molekulargewicht

313.9 g/mol

IUPAC-Name

(2-nonoxy-2-oxo-1-phenylethyl)azanium;chloride

InChI

InChI=1S/C17H27NO2.ClH/c1-2-3-4-5-6-7-11-14-20-17(19)16(18)15-12-9-8-10-13-15;/h8-10,12-13,16H,2-7,11,14,18H2,1H3;1H

InChI-Schlüssel

LJTBVZHFFOKABP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.